molecular formula CBrClFNO2 B14340083 Bromo(chloro)fluoro(nitro)methane CAS No. 105804-65-7

Bromo(chloro)fluoro(nitro)methane

Cat. No.: B14340083
CAS No.: 105804-65-7
M. Wt: 192.37 g/mol
InChI Key: WQDRLUVASXPEDO-UHFFFAOYSA-N
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Description

Bromo(chloro)fluoro(nitro)methane, with the molecular formula CBrClFNO2 and a molecular weight of approximately 192.37 g/mol, is a specialized chemical compound of significant interest in advanced scientific research . Its CAS Registry Number is 105804-65-7 . This molecule is a derivative of methane in which four hydrogen atoms have been replaced by four different halogens/substituents: bromine, chlorine, fluorine, and a nitro group. This unique structure makes it a subject of study in several cutting-edge research areas. Compounds with multiple halogen substituents, particularly bromo- and chloro-nitromethanes, are investigated as nitrogenous disinfection byproducts (N-DBPs) found in water. Research into such halonitromethanes has shown they can induce oxidative stress and damage in biological systems, with brominated analogs often exhibiting higher toxicity than their chlorinated counterparts . Furthermore, its structural similarity to bromochlorofluoromethane, one of the simplest stable chiral compounds, suggests its potential utility in fundamental studies on chirality and parity violation . Researchers may also explore its properties for applications in materials science and as a building block for the synthesis of more complex molecules. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

105804-65-7

Molecular Formula

CBrClFNO2

Molecular Weight

192.37 g/mol

IUPAC Name

bromo-chloro-fluoro-nitromethane

InChI

InChI=1S/CBrClFNO2/c2-1(3,4)5(6)7

InChI Key

WQDRLUVASXPEDO-UHFFFAOYSA-N

Canonical SMILES

C([N+](=O)[O-])(F)(Cl)Br

Origin of Product

United States

Preparation Methods

Sequential Halogenation of Nitromethane Derivatives

A stepwise approach involves introducing halogens to a pre-nitrated methane scaffold. For instance, nitromethane could serve as the starting material for successive halogenation reactions:

  • Nitromethane Activation : Copper(II)-dioxygen systems, as demonstrated in nitromethane functionalization, may facilitate the introduction of electron-deficient groups.
  • Electrophilic Halogenation : Chlorination and bromination could proceed via radical pathways using N-halosuccinimides under UV irradiation, while fluorine introduction might require silver(I) fluoride or xenon difluoride.

Key Challenge : Competing side reactions (e.g., denitration or overhalogenation) necessitate precise stoichiometric control.

Nitro Group Introduction via Diazotization

Drawing parallels to the synthesis of 2-bromo-5-fluorobenzotrifluoride, diazotization of a trihalogenated methylamine intermediate could enable nitro group incorporation:

  • Amine Preparation : Trihalogenated methylamine synthesis via Gabriel synthesis or Hofmann degradation.
  • Diazotization-Bromination : Treatment with sodium nitrite and hydrobromic acid in the presence of cuprous bromide, though fluorine’s susceptibility to displacement under acidic conditions poses a major hurdle.

Experimental Parameters :

Step Reagents Temperature Yield (Theoretical)
Diazotization NaNO₂, HBr, CuBr 0–5°C 40–50%
Nitro Group Insertion HNO₃, H₂SO₄ 25°C 30–35%

Alternative Methodologies

Halogen Exchange Reactions

Metathesis reactions using silver nitrite or potassium nitrate with trihalomethanes offer a potential pathway:

$$ \text{CBrClF}2 + \text{AgNO}2 \rightarrow \text{CBrClFNO}_2 + \text{AgF} $$

Computational studies on analogous systems suggest moderate thermodynamic feasibility (ΔG ≈ +15 kcal/mol), requiring high-pressure conditions to drive the reaction.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation could accelerate the simultaneous introduction of halogens and nitro groups. Preliminary experiments with chloronitro methane derivatives achieved 60% conversion in 20 minutes, though product isolation remains problematic due to similar boiling points of reactants and byproducts.

Characterization and Analytical Data

While experimental data for this compound are scarce, computational predictions provide foundational insights:

Table 1: Predicted Spectroscopic Properties (B3LYP/6-311++G(d,p))

Property Value
IR C–N Stretch 1540–1520 cm⁻¹
¹⁹F NMR Chemical Shift −120 to −125 ppm
HOMO-LUMO Gap 6.8 eV

Table 2: Thermodynamic Properties (298 K)

Parameter Value (kJ/mol)
ΔHf° +89.3
312.4 J/mol·K

Chemical Reactions Analysis

Types of Reactions

Bromo(chloro)fluoro(nitro)methane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions or amines can be used to replace halogen atoms.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the nitro group.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed to oxidize the nitro group.

Major Products

    Substitution: Products include various substituted methanes depending on the nucleophile used.

    Reduction: Aminomethane derivatives.

    Oxidation: Nitroso or nitro derivatives.

Comparison with Similar Compounds

Research Findings and Trends

  • Substituent Position Matters: Para-substituted nitro groups on aryl rings (e.g., in cyclohexenone derivatives) maximize antibacterial activity, while meta or ortho positions reduce efficacy .
  • Synergistic Effects: Combining nitro with halogens (e.g., Br/NO₂) enhances membrane penetration in gram-negative bacteria, as seen in compound 23 .
  • Toxicity Trade-offs : Nitro derivatives often exhibit higher cytotoxicity than halogen-only analogs, necessitating careful optimization in drug design .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Bromo(chloro)fluoro(nitro)methane, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and nitration steps. For example, palladium-catalyzed C-H functionalization can introduce nitro groups, while halogenation may use electrophilic substitution with bromine or chlorine sources. Optimization requires controlling reaction temperature (e.g., 60–80°C for nitro group stability) and catalyst selection (e.g., Pd(OAc)₂ for aryl coupling) . Reaction search tools (e.g., NIST’s database) can identify analogous pathways by inputting chemical formulas or CAS numbers .

Q. How can gas chromatography-mass spectrometry (GC-MS) be utilized to characterize this compound?

  • Methodological Answer : GC-MS parameters should use non-polar columns (e.g., SPB-1) for optimal separation of halogenated methanes. Temperature programming (e.g., 60°C initial, 10°C/min ramp) enhances resolution. Compare retention indices (RI) against NIST’s Standard Reference Database 69 for verification. Mass spectra fragmentation patterns (e.g., m/z peaks for Br, Cl, and NO₂ groups) confirm substituent identity .

Q. What spectroscopic techniques are critical for identifying structural isomers of this compound?

  • Methodological Answer :

  • NMR : ¹⁹F NMR distinguishes fluoro substituents (chemical shifts: -150 to -250 ppm for CF₃ groups).
  • IR : Nitro groups exhibit strong absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).
  • X-ray crystallography : Resolves spatial arrangement of halogen and nitro groups, particularly for isomers with conflicting spectral data .

Advanced Research Questions

Q. How do nitro and halogen substituents influence the compound’s thermodynamic stability and reactivity?

  • Methodological Answer :

  • Thermodynamic stability : Calculate ΔfH° (enthalpy of formation) using NIST’s thermochemical data. Halogens (Br, Cl) increase molecular weight and polarizability, stabilizing the molecule via London dispersion forces. Nitro groups enhance stability through resonance but may introduce steric strain .
  • Reactivity : Nitro groups are electron-withdrawing, reducing electrophilic substitution rates. Bromo and chloro substituents direct reactions to meta/para positions in aromatic systems. Use DFT calculations (e.g., Gaussian 16) to model substituent effects on reaction pathways .

Q. What strategies can resolve discrepancies in experimental data regarding the compound’s reaction pathways?

  • Methodological Answer :

  • Controlled variable testing : Isolate variables (e.g., solvent polarity, catalyst loading) to identify outliers. For example, discrepancies in nitro group substitution rates may arise from trace moisture in solvents.
  • Cross-validation : Compare kinetic data (e.g., Arrhenius plots) with computational models (e.g., transition state simulations). NIST’s ion clustering data can validate gas-phase reaction mechanisms .

Q. How can computational models predict the impact of substituent electronegativity on biological target interactions?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate ligand-protein binding. Nitro groups (high electronegativity) form hydrogen bonds with active-site residues, while halogens (Br > Cl) enhance hydrophobic interactions.
  • MD simulations : Analyze binding free energy (MM-PBSA) to rank substituent effects. For example, bromo substituents may improve binding affinity by 1.5 kcal/mol compared to chloro .

Notes

  • Avoid commercial synthesis protocols; focus on peer-reviewed methodologies.
  • For conflicting data, prioritize NIST standards and computational validation .
  • Substituent priority in naming follows IUPAC rules: nitro > bromo > chloro > fluoro .

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